N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-2-16-10-12-18(13-11-16)21-15-27-23(24-21)25-22(26)14-19-8-5-7-17-6-3-4-9-20(17)19/h3-13,15H,2,14H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHWIWCFQVNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for their broad spectrum of biological activities, including antibacterial , antifungal , anti-inflammatory , and anticancer properties. The specific compound in focus, this compound, combines structural elements that enhance its biological efficacy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The thiazole ring is believed to play a crucial role in modulating various biochemical pathways, influencing processes such as:
- Cell growth
- Apoptosis
- Inflammation
The compound's ability to interact with enzymes and receptors is essential for its pharmacological effects.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have been reported to range from 0.22 to 0.25 µg/mL against certain strains, indicating potent antimicrobial activity .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, certain thiazole-based compounds exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, this compound was found to exhibit synergistic effects when combined with standard antibiotics against resistant bacterial strains .
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of thiazole derivatives on A431 and Jurkat cell lines, revealing significant apoptotic activity associated with the compound's structural features .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression, suggesting a pathway for further drug development .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, have shown promising antimicrobial properties. Research indicates that similar compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For example, studies have demonstrated that thiazole derivatives can effectively combat multidrug-resistant pathogens, making them valuable in the development of new antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have revealed that certain thiazole compounds demonstrate cytotoxic effects against various cancer cell lines, including breast cancer and other malignancies. For instance, derivatives similar to this compound have shown significant inhibitory effects on human breast adenocarcinoma cell lines .
Synthesis of Complex Molecules
In the field of organic synthesis, this compound serves as a versatile building block for creating more complex chemical entities. Its unique structure allows it to participate in various coupling reactions, facilitating the development of new pharmaceuticals and agrochemicals .
Use in Dyes and Pigments
Thiazole derivatives are also utilized in the production of dyes and pigments due to their stable chemical properties and vibrant colors. The incorporation of thiazole moieties into dye structures can enhance their lightfastness and overall performance in industrial applications .
Case Studies
Q & A
Basic: What established synthetic routes are available for N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide?
Answer:
The synthesis typically involves multi-step protocols:
- Thiazole Ring Formation : Cyclization of α-haloketones with 2-aminothiophenol derivatives under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Acetamide Coupling : Reaction of the thiazole intermediate with 2-(naphthalen-1-yl)acetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide linkage .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) .
Basic: How is the structural characterization of this compound performed?
Answer:
Key techniques include:
- Spectroscopy :
- NMR : H and C NMR to confirm hydrogen/carbon environments (e.g., naphthyl protons at δ 7.2–8.5 ppm, thiazole carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 415.12) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal packing and bond angles, critical for confirming stereochemistry .
Advanced: What strategies optimize reaction yields and purity during synthesis?
Answer:
- Catalyst Selection : Use of palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to introduce aromatic groups, improving regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while additives like triethylamine reduce side reactions .
- In-line Monitoring : TLC and HPLC track reaction progress, enabling real-time adjustments to stoichiometry or temperature .
Advanced: What mechanistic hypotheses explain its biological activity?
Answer:
- Enzyme Inhibition : Structural analogs (e.g., thiazole-acetamides) inhibit monoamine oxidase (MAO-B, IC ~0.028 mM) and cholinesterases via π-π stacking and hydrogen bonding with catalytic sites .
- Cytotoxicity : Derivatives induce apoptosis in cancer cells (e.g., IC <10 µM in HeLa cells) by disrupting mitochondrial membrane potential .
- Computational Validation : Molecular docking (AutoDock Vina) predicts strong binding affinity (~-9.5 kcal/mol) to kinase targets (e.g., EGFR) .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Anticancer Screening : MTT assays using adherent cell lines (e.g., MCF-7, A549) with 48–72 hr exposure periods .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤25 µg/mL) and C. albicans .
- Enzyme Assays : Fluorometric/chromogenic kits for MAO-B or AChE inhibition (e.g., Ellman’s method) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methoxy groups on thiazole) to identify pharmacophores .
- Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in liver microsomes, explaining variability in in vivo efficacy .
- Target Specificity Profiling : Kinase selectivity panels (e.g., Eurofins) confirm off-target interactions, contextualizing conflicting cytotoxicity data .
Advanced: What crystallographic challenges arise with this compound, and how are they addressed?
Answer:
- Crystal Twinning : Common in flexible acetamide derivatives; addressed using SHELXD for dual-space recycling to resolve overlapping reflections .
- Disorder Modeling : SHELXL’s PART instruction refines disordered naphthyl or ethylphenyl groups, improving R-factor convergence (<0.05) .
Basic: What spectroscopic red flags indicate synthetic impurities?
Answer:
- NMR Peaks : Extra signals at δ 2.5–3.0 ppm suggest unreacted α-haloketones; δ 4.5–5.0 ppm indicates residual DMF .
- MS Adducts : Sodium/potassium adducts ([M+Na]/[M+K]) confirm incomplete purification .
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2), monitoring degradation via HPLC over 24 hr .
- Light/Thermal Stability : Accelerated aging tests (40°C/75% RH) with LC-MS identification of oxidation byproducts (e.g., sulfoxide formation) .
Advanced: What computational tools predict its ADMET properties?
Answer:
- SwissADME : Predicts moderate BBB permeability (BOILED-Egg model) and CYP3A4 metabolism .
- ProTox-II : Flags hepatotoxicity (Probability >0.6) due to thiazole-mediated ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
